2-Amino-6-fluoroisonicotinic acid

Vue d'ensemble

Description

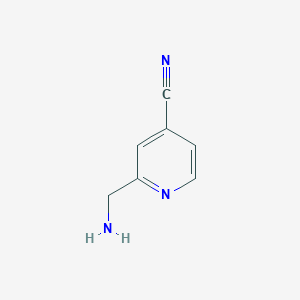

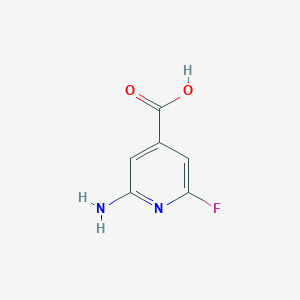

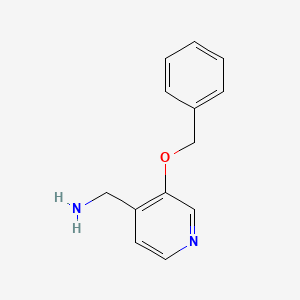

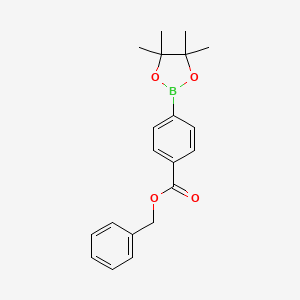

2-Amino-6-fluoroisonicotinic acid is a chemical compound with the molecular formula C6H5FN2O2 . It is a derivative of isonicotinic acid, where one of the hydrogen atoms in the 6-position is replaced by a fluorine atom and an amino group is attached to the 2-position .

Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered aromatic ring (a benzene ring) with a carboxylic acid group (COOH), a fluorine atom, and an amino group (NH2) attached to it . The exact positions of these substituents on the ring can be determined by the numbering of the carbon atoms in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, density, melting point, boiling point, and other related properties .Applications De Recherche Scientifique

Fluorescent Amino Acids in Chemical Biology

Fluorescent amino acids, including derivatives like 2-amino-6-fluoroisonicotinic acid, have revolutionized the study of biological systems through non-invasive imaging techniques. These compounds serve as essential tools for constructing fluorescent peptides and proteins without altering their biomolecular properties. They are particularly useful for tracking protein-protein interactions in situ or imaging nanoscopic events with high spatial resolution. Advances in the synthesis of fluorescent amino acids with tunable spectral properties have expanded their application in designing artificial proteins and investigating biological processes via optical imaging (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

Radiosynthesis and Imaging Applications

6-Fluoro derivatives of amino acids, such as 6-fluoro-3,4-dihydroxy-l-phenylalanine, have been developed for use as radiopharmaceuticals in PET imaging. These compounds provide insights into neurological and oncological conditions by enabling detailed imaging of protein synthesis and amino acid transport in tumors. A novel radiosynthesis approach for these compounds has improved efficiency and automation potential, offering a "one-pot" procedure that enhances the production of nucleophilic 18F-fluoride derivatives, critical for large-scale clinical studies (Wagner, Ermert, & Coenen, 2009).

Enhancing Protein Stability

The incorporation of fluorinated amino acids into proteins can significantly improve their stability, folding, and function. These modifications are valuable for protein engineering, where enhanced stability or altered protein dynamics are desired. For example, the introduction of fluorinated residues into the solvent-exposed positions on internal strands of proteins, like the protein G B1 domain, has demonstrated increased protein stability, highlighting the potential of these compounds in designing more stable biotechnological products (Chiu, Kokona, Fairman, & Cheng, 2009).

Protein Engineering with Fluorinated Amino Acids

Fluorinated amino acids offer a unique approach to protein engineering, enabling the study of enzyme kinetics, protein-protein, and ligand-receptor interactions. Their incorporation into therapeutic proteins and peptides has led to the development of novel anti-cancer agents and vaccines. The unique properties of fluorine atoms in these amino acids facilitate detailed studies on the structure, function, and stability of proteins, opening new avenues for therapeutic applications (Andra, 2015).

Orientations Futures

Research on amino acids and their derivatives is a rapidly growing field with potential applications in various areas such as agriculture, biochemistry, food science, and clinical medicine . Future research may focus on exploring the biological activity of 2-Amino-6-fluoroisonicotinic acid and its potential applications.

Propriétés

IUPAC Name |

2-amino-6-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHSTYGNALFHDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromobenzo[B]thiophene-2-carbonitrile](/img/structure/B1378952.png)

![(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid](/img/structure/B1378953.png)

![Benzo[D]oxazol-2-ylboronic acid pinacol ester](/img/structure/B1378954.png)

![5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1378960.png)

![6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane](/img/structure/B1378967.png)

![Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate](/img/structure/B1378971.png)